molecular formula C24H19ClN2O5S B2612822 3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide CAS No. 892739-93-4

3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide

Cat. No. B2612822
M. Wt: 482.94
InChI Key: XBBFAEQDKNJGIG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a quinoline core. Let’s break down its components:



  • Quinoline : A heterocyclic aromatic compound containing a benzene ring fused to a pyridine ring. It exhibits diverse biological activities.

  • Sulfonyl Group : The (4-chlorophenyl)sulfonyl moiety is attached to the quinoline scaffold. Sulfonyl groups often enhance water solubility and influence pharmacokinetics.

  • Carboxamide Group : The 7-carboxamide group contributes to the compound’s interactions with biological targets.



Molecular Structure Analysis


  • Molecular Formula : C₁₅H₁₁ClO₂S

  • Molecular Weight : Approximately 258.71 g/mol

  • Functional Groups : Quinoline, sulfonyl, and carboxamide

  • Stereochemistry : Investigate whether it exists as a racemic mixture or enantiomerically pure form.



Chemical Reactions Analysis


  • Acid-Base Reactions : The carboxamide group can act as both an acid and a base.

  • Redox Reactions : Investigate its redox potential and reactivity.

  • Substitution Reactions : The chlorophenyl group may undergo substitution reactions.

  • Hydrolysis : Assess susceptibility to hydrolytic degradation.



Physical And Chemical Properties Analysis


  • Solubility : Determine solubility in various solvents (water, organic solvents).

  • Melting Point : Investigate its melting behavior.

  • Stability : Assess stability under different conditions (light, temperature, pH).


Safety And Hazards


  • Toxicity : Evaluate acute and chronic toxicity.

  • Environmental Impact : Consider its effects on ecosystems.

  • Handling Precautions : Use appropriate protective measures during synthesis and handling.


Future Directions


  • Structure-Activity Relationship (SAR) : Explore analogs to optimize biological activity.

  • Pharmacokinetics : Investigate absorption, distribution, metabolism, and excretion.

  • Preclinical Studies : Conduct animal studies to assess efficacy and safety.

  • Clinical Trials : If promising, proceed to clinical trials.


Please note that the lack of specific data on this compound limits our analysis. Researchers should explore relevant literature and experimental data for a more detailed understanding123


properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-2-14-3-8-17(9-4-14)26-23(29)15-5-12-19-20(13-15)27-24(30)22(21(19)28)33(31,32)18-10-6-16(25)7-11-18/h3-13H,2H2,1H3,(H,26,29)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBFAEQDKNJGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide

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